Ethyl cyclohexylacetate
Overview
Description
Ethyl cyclohexylacetate is an organic compound with the molecular formula C10H18O2. It is an ester formed from cyclohexaneacetic acid and ethanol. This compound is known for its pleasant fruity odor and is commonly used in the fragrance and flavor industry. It is also referred to as ethyl cyclohexaneacetate or cyclohexylacetic acid ethyl ester .
Mechanism of Action
Target of Action
Ethyl Cyclohexylacetate is a biochemical agent . .
Mode of Action
It is synthesized by esterification of Cyclohexyl ethanol with Acetic acid or Acetic anhydride .
Pharmacokinetics
Its molecular weight is 17025 , which could influence its pharmacokinetic properties.
Action Environment
this compound is used in fruit and honey imitation flavors at concentrations equivalent to about 20 ppm in the finished product . It acts partly as a blender, partly as a fixative for some of the more volatile aliphatic fruit esters, or the lower Phenylacetates in Honey bases . This suggests that the compound’s action, efficacy, and stability could be influenced by environmental factors such as the presence of other compounds and the concentration of this compound itself.
Biochemical Analysis
Biochemical Properties
Ethyl cyclohexylacetate, like other esters, can participate in biochemical reactions such as the Claisen condensation reaction . In this reaction, an ester molecule with an α hydrogen, like this compound, is treated with a base to yield a β-keto ester . This reaction involves the nucleophilic addition of an ester enolate ion to the carbonyl group of a second ester molecule .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its participation in the Claisen condensation reaction . In this reaction, an ester enolate ion derived from this compound adds to the carbonyl group of a second ester molecule . The initially formed tetrahedral intermediate then expels an alkoxide leaving group to yield an acyl substitution product .
Dosage Effects in Animal Models
Such studies are crucial for understanding the potential therapeutic applications and safety profile of this compound .
Metabolic Pathways
This compound, as an ester, may be involved in metabolic pathways such as the Claisen condensation reaction This reaction could influence metabolic flux or metabolite levels
Transport and Distribution
Given its chemical properties, it may interact with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
Understanding its subcellular localization is crucial for elucidating its activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl cyclohexylacetate can be synthesized through the esterification of cyclohexaneacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The general reaction is as follows:
Cyclohexaneacetic acid+EthanolH2SO4Ethyl cyclohexylacetate+Water
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the esterification process .
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of an acid or base to yield cyclohexaneacetic acid and ethanol.
Reduction: It can be reduced to cyclohexaneethanol using reducing agents such as lithium aluminum hydride.
Transesterification: This compound can participate in transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed:
Hydrolysis: Cyclohexaneacetic acid and ethanol.
Reduction: Cyclohexaneethanol.
Transesterification: Various esters depending on the alcohol used
Scientific Research Applications
Ethyl cyclohexylacetate has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Widely used in the fragrance and flavor industry due to its pleasant odor. .
Comparison with Similar Compounds
Ethyl acetate: A simple ester with a fruity odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.
Ethyl propionate: An ester with a pineapple-like odor, used in the food industry.
Comparison: Ethyl cyclohexylacetate is unique due to its cyclohexane ring, which imparts different physical and chemical properties compared to simpler esters like ethyl acetate and methyl butyrate. The presence of the cyclohexane ring makes it more hydrophobic and can influence its reactivity and interactions with other molecules .
Properties
IUPAC Name |
ethyl 2-cyclohexylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-2-12-10(11)8-9-6-4-3-5-7-9/h9H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDAMDWKXGTKBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063901 | |
Record name | Cyclohexaneacetic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Alfa Aesar MSDS] | |
Record name | Ethyl cyclohexylacetate | |
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CAS No. |
5452-75-5 | |
Record name | Ethyl cyclohexylacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5452-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethyl cyclohexylacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005452755 | |
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Record name | Ethyl cyclohexylacetate | |
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Record name | Cyclohexaneacetic acid, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
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Record name | Cyclohexaneacetic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl cyclohexylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.268 | |
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Record name | ETHYL CYCLOHEXYLACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V36O028G9R | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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